1,3-dimethyl-8-(morpholin-4-ylmethyl)-7H-purine-2,6-dione
Description
1,3-Dimethyl-8-(morpholin-4-ylmethyl)-7H-purine-2,6-dione is a xanthine derivative featuring a 1,3-dimethyl substitution on the purine core and a morpholin-4-ylmethyl group at the 8-position. The absence of a substituent at the 7-position (denoted as 7H) distinguishes it from many analogs.
Properties
IUPAC Name |
1,3-dimethyl-8-(morpholin-4-ylmethyl)-7H-purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O3/c1-15-10-9(11(18)16(2)12(15)19)13-8(14-10)7-17-3-5-20-6-4-17/h3-7H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCERBYPUIJYGQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1,3-dimethyl-8-(morpholin-4-ylmethyl)-7H-purine-2,6-dione involves several steps. One common method includes the alkylation of 1,3-dimethylxanthine with morpholine in the presence of a suitable base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1,3-Dimethyl-8-(morpholin-4-ylmethyl)-7H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the purine ring, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include organic solvents like DMF, dichloromethane, and methanol, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions vary based on the specific reaction conditions but can include oxidized or reduced derivatives of the original compound.
Scientific Research Applications
Synthesis and Reaction Mechanisms
The synthesis of 1,3-dimethyl-8-(morpholin-4-ylmethyl)-7H-purine-2,6-dione typically involves alkylation reactions where a purine derivative is combined with morpholine derivatives under specific conditions. Common reagents include bases like potassium carbonate and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure facilitates various chemical reactions, including oxidation and substitution reactions.
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | Hydrogen peroxide | Oxidized derivatives |
| Reduction | Sodium borohydride | Reduced forms |
| Substitution | Various nucleophiles | Compounds with different groups |
Biology
This compound has been studied for its potential biological activities. Research indicates that it may inhibit certain enzymes and bind to specific receptors, suggesting roles in modulating biological pathways.
Case Study: Enzyme Inhibition
A study demonstrated that this compound effectively inhibits xanthine oxidase, an enzyme involved in purine metabolism. This inhibition could lead to therapeutic effects in conditions like gout and hyperuricemia .
Medicine
In the medical field, this compound is being investigated for its therapeutic effects. Preliminary studies suggest potential anti-inflammatory and anticancer properties.
Case Study: Anticancer Activity
Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro studies indicated significant reductions in cell viability in breast cancer and lung cancer models .
Mechanism of Action
The mechanism of action of 1,3-dimethyl-8-(morpholin-4-ylmethyl)-7H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include the modulation of signal transduction pathways, enzyme inhibition, or receptor binding.
Comparison with Similar Compounds
Substituent Variations at the 8-Position
The 8-position substituent critically influences physicochemical and biological properties. Key comparisons include:
*Theoretical molecular formula inferred by replacing the 7-pentyl group in ’s compound (C₁₇H₂₇N₅O₃) with H.
Key Observations :
- Morpholine vs. Styryl Groups : Morpholin-4-ylmethyl substituents (as in the target compound) introduce hydrogen-bonding capacity and moderate polarity, contrasting with the planar, hydrophobic styryl group in compound 16 .
- Impact of Fluorination: The 4-fluoro-benzyl group in ’s compound enhances metabolic stability and blood-brain barrier permeability compared to non-fluorinated analogs .
Substituent Variations at the 7-Position
The 7-position modulates steric bulk and solubility:
Key Observations :
- 7H (Unsubstituted) : The absence of a substituent likely improves aqueous solubility but may reduce membrane permeability compared to lipophilic groups like pentyl or benzyl.
- Alkyl vs.
Biological Activity
1,3-Dimethyl-8-(morpholin-4-ylmethyl)-7H-purine-2,6-dione is a purine derivative that has garnered attention for its diverse biological activities. This compound, characterized by a unique structure featuring a purine core with methyl and morpholinyl substitutions, exhibits significant potential in various biochemical pathways. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C12H17N5O3, with a molecular weight of 279.3 g/mol. Its structure includes:
- Methyl groups at the 1 and 3 positions.
- A morpholin-4-ylmethyl group at the 8 position.
This specific arrangement enhances its interaction with biological targets compared to other purine derivatives.
Antioxidant Activity
Research indicates that this compound possesses notable antioxidant properties . In comparative studies against Trolox (a standard antioxidant), this compound demonstrated significant free radical scavenging activity, suggesting its potential role in mitigating oxidative stress-related diseases.
Modulation of Wnt Signaling Pathway
One of the most critical biological activities of this compound is its ability to modulate the Wnt signaling pathway . This pathway is essential for regulating cell proliferation and differentiation. Studies have shown that derivatives of purine diones can act as inhibitors or modulators of this pathway, indicating potential applications in cancer therapy .
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit various enzymes involved in cellular signaling and metabolism.
- Receptor Binding : It shows potential binding affinities for receptors involved in neurotransmission and cell signaling pathways .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1,3-Dimethyluric acid | Purine core with carboxylic groups | Exhibits diuretic properties |
| 1-Methylxanthine | Methylated purine derivative | Known for stimulant effects |
| 7-Methyltheophylline | Methyl groups at specific positions | Used as a bronchodilator |
| 8-Aminomethyl-1,3-dimethylxanthine | Substituted at the 8 position with an amino group | Different pharmacological profiles |
The morpholinyl substitution at the 8 position enhances the compound's bioactivity and selectivity compared to these derivatives.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Anticancer Research : A study focusing on the anticancer properties of purine derivatives highlighted that this compound exhibited significant cytotoxic effects against various cancer cell lines. The modulation of the Wnt pathway was identified as a key mechanism behind its anticancer activity.
- Neuroactive Target Interaction : Another research effort investigated the binding affinities of this compound to serotonin receptors. The findings suggested that it could influence neurochemical pathways relevant to mood regulation and cognitive functions.
Q & A
What are the key synthetic pathways for 1,3-dimethyl-8-(morpholin-4-ylmethyl)-7H-purine-2,6-dione, and how is its structure confirmed?
Level: Basic
Methodological Answer:
The compound is synthesized via nucleophilic substitution at the 8-position of a xanthine scaffold. A common precursor is 8-bromo-1,3-dimethylxanthine, which reacts with morpholine derivatives under controlled conditions. For example, Kovalenko et al. utilized 8-hydrazinyl precursors and carbonyl-containing reagents to generate analogous compounds, followed by purification via column chromatography . Structural confirmation relies on:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
